N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a thiazole core linked to a 4-(4-fluorophenyl)piperazine moiety via a 2-oxoethyl group. The benzo[d][1,3]dioxole (benzodioxole) ring is attached as a carboxamide substituent at the 2-position of the thiazole.
Properties
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S/c24-16-2-4-18(5-3-16)27-7-9-28(10-8-27)21(29)12-17-13-33-23(25-17)26-22(30)15-1-6-19-20(11-15)32-14-31-19/h1-6,11,13H,7-10,12,14H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBBTCSMQEGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine.
Thiazole Formation: The next step involves the formation of the thiazole ring, which can be achieved by reacting a suitable thioamide with an α-haloketone.
Coupling Reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties, using reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising anticancer activity. For instance:
- A study involving thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229) .
- Molecular docking studies suggested that these compounds interact effectively with cancer-related targets, enhancing their potential as therapeutic agents .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial strains and fungi. For example:
- A derivative with a thiazole ring exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- These findings indicate that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound are multifaceted:
- Receptor Interaction : The compound acts as an antagonist at neuropeptide Y Y(2) receptors, which are implicated in various physiological processes including appetite regulation and anxiety .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids, which may have therapeutic implications in pain management and neuroprotection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Complexity : Compounds like 's 4 and 5 incorporate pyrazole and triazole rings, which may enhance rigidity but reduce metabolic stability compared to the target compound’s simpler thiazole-benzodioxole framework .
Pivalamide in ’s compound introduces steric bulk, likely reducing solubility but improving proteolytic resistance .
Synthetic Accessibility : The target compound’s synthesis is inferred to involve coupling of a benzodioxole-carboxylic acid with a thiazole-ethyl-piperazine intermediate, akin to methods in (26% yield for Compound 85) . By contrast, reports high yields for triazole-containing analogs, suggesting that heterocycle choice significantly impacts synthetic efficiency .
Research Findings and Implications
The target compound’s benzodioxole may exhibit similar conformational flexibility .
Tautomerism and Stability : While discusses tautomerism in triazole-thiones, the target compound’s amide and oxoethyl groups likely preclude such behavior, favoring a stable keto form .
Spectroscopic Signatures : IR and NMR data from and suggest that the target’s carbonyl (C=O, ~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) would align with typical carboxamide and piperazine vibrations, aiding structural validation .
Biological Activity
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity. Understanding its biological implications requires a detailed analysis of its pharmacological properties, mechanisms of action, and therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of multiple functional groups, including:
- Piperazine ring : Known for its role in various pharmacological activities.
- Thiazole moiety : Associated with anticancer and antimicrobial properties.
- Benzo[d][1,3]dioxole : May contribute to the compound's ability to interact with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F N₄O₃S |
| Molecular Weight | 394.43 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer activity. For instance, a related thiazole derivative demonstrated IC50 values of less than 20 μM against human cancer cell lines, suggesting that structural modifications can enhance cytotoxicity . The presence of the thiazole ring is critical for the observed activity, as it often participates in interactions with DNA or proteins involved in cell proliferation.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Protein Targets : Studies suggest that compounds with similar structures bind to Bcl-2 proteins, which are crucial in regulating apoptosis .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in related compounds, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity in Cancer Cell Lines :
- Antimicrobial Activity :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
